molecular formula C7H8INO3 B1400429 (4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester CAS No. 1356600-44-6

(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester

Cat. No. B1400429
M. Wt: 281.05 g/mol
InChI Key: FLNLZTLROGTAKR-UHFFFAOYSA-N
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Description

“(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester”, also known as IMAM, is a chemical compound. It has a molecular formula of C7H8INO3 and a molecular weight of 281.05 g/mol. It is an imidazole derivative .

properties

IUPAC Name

methyl 2-(4-iodo-3-methyl-1,2-oxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO3/c1-4-7(8)5(12-9-4)3-6(10)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLZTLROGTAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester

Synthesis routes and methods

Procedure details

To a sealed tube fitted with magnetic stirrer was charged methyl (3-methyl-1,2-oxazol-5-yl)acetate (0.9 g, 5.8 mmol) and N-iodosuccinimide (2.61 g, 11.6 mmol) in 10 mL trifluoroacetic acid. The reaction mixture was heated at 65° C. for 3 h. The RM was quenched with NaHCO3 solution (25 mL) and extracted with ethyl acetate (30 mL). The organic layer was washed with water (30 mL) and saturated brine solution (30 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as brown solid (1.18 g, yield: 72.4%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
72.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
Reactant of Route 4
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(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
Reactant of Route 5
(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester
Reactant of Route 6
(4-Iodo-3-methylisoxazol-5-yl)acetic acid methyl ester

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